molecular formula C9H15BiO9 B3055626 Bismuth lactate CAS No. 6591-53-3

Bismuth lactate

Cat. No. B3055626
CAS RN: 6591-53-3
M. Wt: 476.19 g/mol
InChI Key: ZDHGGOUPMGSLBR-UHFFFAOYSA-K
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Description

Bismuth lactate is a compound that includes bismuth, a nontoxic and inexpensive diamagnetic heavy metal . The systematic name for Bismuth lactate is Propanoic Acid, 2-Hydroxy-, Bismuth Complex . It is also known by the CAS number 6591-53-3 .


Chemical Reactions Analysis

Bismuth, the primary component of Bismuth lactate, is rather inactive but will dissolve in nitric acid or hot sulfuric acid . It forms exceptionally strong complexes with natural organic matter . Bismuth also reacts with aqueous ammonia and sodium hydroxide to produce a precipitate of Bi(OH)3 .


Physical And Chemical Properties Analysis

Bismuth, the primary component of Bismuth lactate, is a high-density, silvery, pink-tinged metal . It does not oxidize in dry air, and liquid bismuth is covered by an oxide film of Bi2O3 that protects it from further oxidation .

Mechanism of Action

Target of Action

Bismuth lactate primarily targets Helicobacter pylori , a bacterium that can cause various gastric diseases in humans, such as gastritis, peptic ulcerations, and even gastric cancer . Bismuth compounds have been used for more than two centuries, primarily to treat ulcers caused by this bacterium .

Mode of Action

Bismuth lactate interacts with its targets through several mechanisms. It inhibits enzymes such as urease, catalase, lipase/phospholipase , and fumarase . It also inhibits the adhesion of H. pylori to surface epithelial cells , ATP synthesis , and the activity of F1-F0 ATPase . Furthermore, it inhibits protein and cell wall synthesis, and membrane function .

Biochemical Pathways

Bismuth lactate affects several biochemical pathways. A recent temporal kinetic analysis showed that upon entering H. pylori, bismuth initially interferes with the TCA cycle, followed by urease activity, and subsequently induces oxidative stress and suppresses energy production, while triggering a broad downregulation of metabolic levels .

Pharmacokinetics

Bismuth compounds, in general, have been found to form exceptionally strong complexes with organic soil material . In humans, bismuth toxicity is unlikely when therapeutic doses of these compounds are administered for the appropriate duration .

Result of Action

The molecular and cellular effects of bismuth lactate’s action include the inhibition of bacterial growth and the disruption of bacterial metabolic processes . Bismuth lactate has been shown to be active in bioassays, with its most striking effect attributed to the decrease of the pH of the action environment effected by bismuth ion hydrolysis .

Action Environment

Bismuth lactate’s action, efficacy, and stability can be influenced by environmental factors. Bismuth(III) forms exceptionally strong complexes with natural organic matter, suggesting that bismuth(III) will most likely be associated with natural organic matter in soils, sediments, and waters . The strong binding to natural organic matter was verified for suwannee river fulvic acid (SRFA), dissolving 16.5 mmol Bi per gram carbon .

Safety and Hazards

Bismuth compounds are considered hazardous and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . Prolonged exposure may cause loss of appetite, headache, skin rash, exodermatitis, kidney injury, and jaundice .

Future Directions

Studies of nanosized forms of bismuth-containing materials have recently expanded towards biomedicine due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . They have desirable performance for combined cancer therapy, photothermal and radiation therapy (RT), multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .

properties

IUPAC Name

bismuth;2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H6O3.Bi/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHGGOUPMGSLBR-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Bi+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BiO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21716098

CAS RN

6591-53-3
Record name Bismuth lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The bismuth sub nitrate, glycerin and lactic acid were placed in a kettle and heated at 70° C. until clear. During heating, the lactic acid displaced the nitrate to form bismuth lactate;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of bismuth lactate discussed in these research papers?

A1: While bismuth lactate is known for its medical applications, the research papers provided primarily focus on its role as an initiator in the ring-opening polymerization of lactide monomers []. This means it helps start and control the process of creating polymers from lactide, a biodegradable material.

Q2: How does the structure of the bismuth complex influence its effectiveness as a polymerization initiator?

A2: The research highlights that the sterically demanding and rigid pincer ligand in the bismuth pyridine dipyrrolide complex is crucial []. This specific ligand design creates a well-defined coordination environment around the bismuth center, directly influencing how the lactide monomers bind and react.

Q3: What makes the pincer ligand design significant in bismuth lactate polymerization?

A3: The rigid structure of the pincer ligand allows researchers to spectroscopically differentiate the enchainment of two lactide monomers []. This provides valuable insight into the early stages of polymerization and helps determine the true active species driving the reaction. Essentially, it provides a clearer picture of the polymerization mechanism.

Q4: Beyond polymerization, what other applications of bismuth lactate are mentioned in the research?

A4: One study describes the use of bismuth lactate in an environmentally friendly process for coating metal substrates []. Specifically, it's incorporated into an electro-dip coating that is free of tin and applied after a phosphating treatment. This suggests its potential in corrosion protection.

Q5: What insights into the structure of bismuth lactate are provided in the research?

A5: One study successfully synthesized and characterized bismuth (S)-lactate using single-crystal X-ray diffraction [, ]. The research revealed that the crystal structure forms a three-dimensional network, with bismuth exhibiting a high coordination number, thanks to the versatile coordination chemistry of the carboxylate groups in lactate, which can act as both chelating and bridging ligands.

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